molecular formula C8H11BrN2O B14137134 2-Bromo-6-[(dimethylamino)methyl]pyridin-3-ol CAS No. 89098-97-5

2-Bromo-6-[(dimethylamino)methyl]pyridin-3-ol

Cat. No.: B14137134
CAS No.: 89098-97-5
M. Wt: 231.09 g/mol
InChI Key: VRZBXUCZVPNTIR-UHFFFAOYSA-N
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Description

2-Bromo-6-[(dimethylamino)methyl]pyridin-3-ol is a brominated pyridine derivative. This compound is of interest due to its unique structure, which includes a bromine atom, a dimethylamino group, and a hydroxyl group attached to a pyridine ring. These functional groups make it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-[(dimethylamino)methyl]pyridin-3-ol typically involves the bromination of 6-[(dimethylamino)methyl]pyridin-3-ol. One common method is the reaction of 6-[(dimethylamino)methyl]pyridin-3-ol with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, allowing for the production of large quantities of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-[(dimethylamino)methyl]pyridin-3-ol undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the bromine atom or to modify the dimethylamino group.

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Bromo-6-[(dimethylamino)methyl]pyridin-3-ol depends on its specific application. In biochemical studies, it may act as an inhibitor or activator of enzymes by interacting with active sites or allosteric sites. The bromine atom and dimethylamino group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-[(dimethylamino)methyl]pyridin-3-ol is unique due to the presence of both the dimethylamino and hydroxyl groups, which provide additional sites for chemical modification and interactions. This makes it a versatile compound for various synthetic and research applications .

Properties

CAS No.

89098-97-5

Molecular Formula

C8H11BrN2O

Molecular Weight

231.09 g/mol

IUPAC Name

2-bromo-6-[(dimethylamino)methyl]pyridin-3-ol

InChI

InChI=1S/C8H11BrN2O/c1-11(2)5-6-3-4-7(12)8(9)10-6/h3-4,12H,5H2,1-2H3

InChI Key

VRZBXUCZVPNTIR-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=NC(=C(C=C1)O)Br

Origin of Product

United States

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